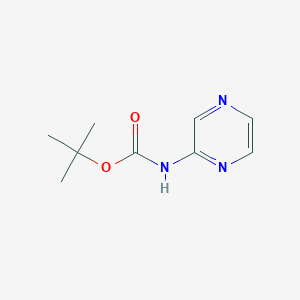

tert-Butyl pyrazin-2-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

264600-78-4 |

|---|---|

Molecular Formula |

C9H13N3O2 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

tert-butyl N-pyrazin-2-ylcarbamate |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-7/h4-6H,1-3H3,(H,11,12,13) |

InChI Key |

NAYPUKQOQAIRMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC1=NC=CN=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN=C1 |

Origin of Product |

United States |

Foundational & Exploratory

solubility of tert-Butyl pyrazin-2-ylcarbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl pyrazin-2-ylcarbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data, this document focuses on the fundamental principles governing its solubility in organic solvents. It offers a theoretical framework for predicting solubility based on molecular structure and solvent properties, a detailed, field-proven experimental protocol for accurate solubility determination, and insights into the practical implications for drug development professionals. This guide is intended to empower researchers and scientists with the knowledge to effectively work with this compound in various solvent systems.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility profile is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of synthetic routes. A thorough understanding of its behavior in different organic solvents is paramount for process optimization, ensuring batch-to-batch consistency, and ultimately, the successful development of novel therapeutics. This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its application in a laboratory and manufacturing setting.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct structural features that dictate its interaction with various organic solvents:

-

The Pyrazine Ring: This nitrogen-containing aromatic heterocycle can participate in hydrogen bonding via its nitrogen atoms, suggesting potential solubility in protic solvents. The aromatic nature of the ring also allows for π-π stacking interactions.

-

The tert-Butyl Carbamate Group: This bulky, non-polar group significantly influences the molecule's overall lipophilicity. The carbamate functional group itself is polar and can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens)[1].

-

Overall Polarity: The molecule exhibits a balance of polar (pyrazine ring, carbamate linkage) and non-polar (tert-butyl group) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment. The principle of "like dissolves like" is a fundamental concept here; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[2][3].

Based on these features, we can anticipate that this compound will exhibit moderate to good solubility in a range of common organic solvents.

Theoretical Framework for Predicting Solubility

While experimental determination is the gold standard, theoretical considerations can guide solvent selection and experimental design.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role. Solvents with a moderate dielectric constant that can engage in hydrogen bonding are likely to be effective.

-

Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be good solvents due to their ability to form hydrogen bonds with the pyrazine nitrogens and the carbamate group.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile can dissolve a wide range of compounds due to their high polarity and ability to act as hydrogen bond acceptors[4]. These are likely to be excellent solvents for this compound.

-

Non-Polar Solvents: Hydrocarbon solvents like hexanes and toluene are generally poor solvents for polar compounds. However, the presence of the non-polar tert-butyl group may impart some limited solubility.

Temperature Effects

For most solid solutes in liquid solvents, solubility increases with temperature[2]. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. When developing crystallization processes, understanding the temperature-dependent solubility is critical for maximizing yield and purity[3].

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method, which allows for the establishment of equilibrium between the dissolved and undissolved solute[5][6].

The Shake-Flask Method: Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[6]. The temperature must be rigorously controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted and Experimentally Determined Solubility Data

While specific, validated solubility data for this compound is not widely published, a qualitative prediction based on its structure and general chemical principles can be made. The following table provides an estimated solubility classification in common organic solvents. Researchers are strongly encouraged to use the protocol outlined above to determine precise quantitative values for their specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Can hydrogen bond with the pyrazine and carbamate groups. |

| Ethanol | Polar Protic | High | Similar to methanol, effective at hydrogen bonding. |

| Isopropanol | Polar Protic | Moderate | Increased steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Acetonitrile | Polar Aprotic | High | A polar solvent that can effectively solvate the molecule. |

| Dichloromethane | Polar Aprotic | Moderate to High | Good general solvent for many organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | Can act as a hydrogen bond acceptor. |

| Toluene | Non-Polar | Low | Limited interaction with the polar functional groups. |

| Hexanes | Non-Polar | Very Low | Primarily non-polar interactions, unlikely to dissolve the polar parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful, highly polar solvent capable of dissolving a wide range of compounds[4]. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO in its solvating power. |

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter for its effective use in pharmaceutical synthesis. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has detailed a robust experimental protocol for its quantitative determination. While a comprehensive database of its solubility in various organic solvents at different temperatures is yet to be established, the principles and methods outlined here provide a solid foundation for researchers and drug development professionals. Future work should focus on generating and publishing this valuable data to facilitate more efficient and predictable synthetic processes involving this important intermediate.

References

- PubChem. (n.d.). 1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. National Center for Biotechnology Information.

- Echemi. (n.d.). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate 99.5% White.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- XCHEMI. (n.d.). Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate.

- BLDpharm. (n.d.). 1201187-44-1|tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate.

- ChemicalBook. (2026, January 19). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1.

- Chem-Impex. (n.d.). 5-Boc-Amino-pyrazine-2-carboxylic acid.

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- ResearchGate. (2025, August 7). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.

- Unknown. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?.

- Pharmaffiliates. (n.d.). CAS No : 1201187-44-1 | Product Name : tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- lookchem. (n.d.). Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate.

- Taylor & Francis. (2014, April 10). Part 5c: Solvent chemistry: solubility of CO2 in reactive solvents for post-combustion CO2.

- Pace, V., & Holzer, W. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6.

- ChemicalBook. (2026, February 2). Aminopyrazine | 5049-61-6.

- CLEARSYNTH. (n.d.). Tert-Butyl (5-tosyl-5H-[2,5'-bipyrrolo[2,3-b]pyrazin]-2'-yl)carbamate.

- CymitQuimica. (n.d.). CAS 5049-61-6: Aminopyrazine.

- EPA. (2025, October 15). tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate.

- Sigma-Aldrich. (n.d.). Aminopyrazine 98 5049-61-6.

- Chemsrc. (2025, August 26). CAS#:1201187-44-1 | tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate.

- Angene Chemical. (2024, April 21). Safety Data Sheet.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. asianpubs.org [asianpubs.org]

- 5. scispace.com [scispace.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to tert-Butyl (5-bromopyrazin-2-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

A Note on the Core Compound

Initial searches for a comprehensive profile of the unsubstituted "tert-butyl pyrazin-2-ylcarbamate" did not yield a dedicated entry in major chemical databases such as PubChem. This suggests that the compound is likely a transient intermediate or is not commonly isolated in its base form. Consequently, this guide will focus on a closely related and extensively documented analogue: tert-butyl (5-bromopyrazin-2-yl)carbamate . The presence of the bromine atom at the 5-position provides a versatile synthetic handle, making this compound a highly valuable and frequently utilized building block in medicinal chemistry. This substitution allows for a more in-depth exploration of its synthetic utility, which is central to its role in drug development.

Introduction: The Strategic Importance of a Versatile Pyrazine Intermediate

In the landscape of modern drug discovery, the pyrazine scaffold is a privileged heterocycle, appearing in numerous approved therapeutics and clinical candidates. Its nitrogen-rich aromatic system offers a unique combination of physicochemical properties, including the ability to act as a hydrogen bond acceptor and to modulate the pKa of neighboring functionalities. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on an amino-pyrazine creates a stable, yet readily cleavable, intermediate, facilitating complex, multi-step synthetic campaigns.

tert-Butyl (5-bromopyrazin-2-yl)carbamate emerges as a particularly powerful reagent. It combines the stability of the Boc-protected amine with the reactivity of a C-Br bond, opening avenues for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, a field-proven synthesis protocol, analytical characterization, and its pivotal applications in the synthesis of advanced pharmaceutical intermediates, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

A precise understanding of a molecule's identity and physicochemical properties is the bedrock of its effective application. The following table summarizes the key identifiers for tert-butyl (5-bromopyrazin-2-yl)carbamate.

| Identifier | Value | Source |

| PubChem CID | 44119665 | [1] |

| InChIKey | PNYUSBALYDXDRK-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₉H₁₂BrN₃O₂ | [1] |

| Molecular Weight | 274.11 g/mol | [1] |

| IUPAC Name | tert-butyl N-(5-bromopyrazin-2-yl)carbamate | [1] |

| Common Synonyms | N-Boc-2-amino-5-bromopyrazine, (5-Bromopyrazin-2-yl)carbamic acid tert-butyl ester, 2-(Boc-amino)-5-bromopyrazine | [1] |

| CAS Number | 914349-79-4 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of tert-butyl (5-bromopyrazin-2-yl)carbamate is a robust and scalable process, typically achieved through the N-acylation of 2-amino-5-bromopyrazine with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in the mild reaction conditions it affords and the generation of innocuous byproducts (tert-butanol and CO₂), which simplifies purification.

Experimental Protocol: N-Boc Protection of 2-Amino-5-bromopyrazine

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

2-Amino-5-bromopyrazine

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 eq) or Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or Pentane

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyrazine (1.0 eq). Dissolve the starting material in anhydrous THF (or DCM) to a concentration of approximately 0.2 M.

-

Addition of Reagents: Add the base (e.g., DMAP, 0.1 eq). In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the reaction solvent. Add the Boc₂O solution dropwise to the stirred solution of the amine at room temperature. The use of a slight excess of Boc₂O ensures complete consumption of the starting amine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The product spot should be less polar than the starting amine. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic impurities) and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude material, often a solid, can be purified by recrystallization from a solvent system like EtOAc/hexanes or by flash column chromatography on silica gel to afford the pure tert-butyl (5-bromopyrazin-2-yl)carbamate as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the electronic environment and connectivity of hydrogen atoms. For tert-butyl (5-bromopyrazin-2-yl)carbamate, the spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm, and distinct signals for the two aromatic protons on the pyrazine ring, along with a broad singlet for the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the Boc group (~150-155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrazine ring.

-

Mass Spectrometry (MS): Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), this method confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

-

HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for assessing the purity of the compound. A single, sharp peak under various detection wavelengths indicates a high degree of purity.

Applications in Medicinal Chemistry and Drug Development

The true value of tert-butyl (5-bromopyrazin-2-yl)carbamate lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The Boc-protected amine is stable to a wide range of reaction conditions, while the C-Br bond serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.

A primary application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Sources

commercial suppliers of tert-Butyl pyrazin-2-ylcarbamate intermediate

Technical Whitepaper: Strategic Sourcing and Application of tert-Butyl Pyrazin-2-ylcarbamate

Executive Summary

This compound (CAS: 264600-78-4) is a critical heterocyclic building block in the synthesis of kinase inhibitors (e.g., JAK, SYK targets) and other bioactive small molecules. Its pyrazine core acts as a bioisostere for pyridine or benzene, modulating solubility and metabolic stability, while the Boc (tert-butoxycarbonyl) group provides essential nitrogen protection during multi-step synthesis.

This guide addresses the technical challenges in sourcing this intermediate, specifically distinguishing between synthetic routes that dictate impurity profiles (palladium residues vs. azide byproducts) and establishing a self-validating Quality Control (QC) protocol.

Part 1: Chemical Identity & Critical Specifications

Confusion Alert: Do not confuse this compound with 4-(N-Boc-Aminomethyl)aniline (CAS 94838-55-8), a common aniline derivative often misindexed in aggregator databases.

| Property | Specification |

| Chemical Name | This compound |

| Systematic Name | 2-(tert-Butoxycarbonylamino)pyrazine |

| CAS Number | 264600-78-4 |

| Molecular Formula | C |

| Molecular Weight | 195.22 g/mol |

| Structural Feature | Electron-deficient pyrazine ring coupled with an acid-labile carbamate. |

| pKa | ~2.0 (Pyrazine N), ~11.0 (Carbamate NH - predicted) |

Bioisosteric Significance: The pyrazine ring contains two nitrogen atoms at the 1,4-positions. Unlike pyridine, pyrazine is significantly less basic and more electron-deficient. This reduces non-specific protein binding and alters the hydrogen bond acceptor (HBA) profile compared to phenyl- or pyridyl-carbamates, often improving the pharmacokinetic (PK) profile of the final drug candidate.

Part 2: Synthesis Pathways & Impurity Profiling

The method of synthesis used by the supplier dictates the impurity profile. You must ask your supplier for their "Route of Synthesis" (ROS) to anticipate downstream risks.

Route A: Curtius Rearrangement (Traditional)[1]

-

Mechanism: Acid

Acyl Azide -

Risk Profile: Residual azides (genotoxic concern) and symmetrical urea byproducts (difficult to remove).

Route B: Buchwald-Hartwig Amination (Modern)

-

Precursor: 2-Chloropyrazine + tert-Butyl carbamate.

-

Mechanism: Pd-catalyzed C-N bond formation.

-

Risk Profile: Heavy metal residue (Palladium) and phosphine ligand contaminants.

Route C: Direct Protection (Low Yield)

-

Precursor: 2-Aminopyrazine + Boc

O.[5] -

Mechanism: Nucleophilic attack.

-

Risk Profile: Bis-Boc byproducts and unreacted starting material due to the low nucleophilicity of the pyrazin-2-amine exocyclic nitrogen.

Visualizing the Supply Chain Risks

Figure 1: Impact of synthetic route on impurity profiles. Route B is preferred for scale but requires metal scavenging.

Part 3: Sourcing Landscape

Suppliers are categorized by their ability to control the aforementioned impurities.

Tier 1: Primary Manufacturers (High Trust)

These vendors perform the synthesis in-house and provide full batch data including residual solvent and metal analysis.

-

Enamine: Known for heterocyclic building blocks; likely uses Route B.

-

Combi-Blocks: Excellent stock availability for pyrazine analogs.

-

WuXi AppTec / Pharmablock: Ideal for kilogram-scale custom synthesis.

Tier 2: Aggregators (Variable Quality)

Companies that source from multiple labs.

-

Examples: Ambeed, eMolecules.

-

Strategy: When ordering here, always request a pre-shipment CoA (Certificate of Analysis) and verify the H-NMR specifically for the Boc peak integration vs. the pyrazine ring.

Tier 3: Custom Synthesis (On-Demand)

If the specific CAS is out of stock, contract a lab to perform Route B .

-

Protocol: 2-Chloropyrazine (1.0 eq), BocNH

(1.2 eq), Xantphos (0.05 eq), Pd

Part 4: Quality Control & Validation Protocol

Upon receipt of the material, the following self-validating QC workflow must be executed before releasing the compound to the chemistry team.

Identity Validation ( H NMR)

The pyrazine ring protons are distinctive.

-

Solvent: DMSO-

(preferred over CDCl -

Key Signals:

-

~1.5 ppm (s, 9H, Boc -CH

- ~8.0–9.5 ppm (3 distinct signals for Pyrazine H-3, H-5, H-6).

- ~10.0+ ppm (s, 1H, NH - broad).

-

~1.5 ppm (s, 9H, Boc -CH

-

Failure Mode: If the Boc signal integrates to <9H relative to the aromatic ring, the Boc group may have partially degraded (acidic impurities) or the sample is wet with solvent.

Purity Validation (LC-MS)

-

Column: C18 Reverse Phase.

-

Mobile Phase: H

O/MeCN + 0.1% Formic Acid. -

Detection: ESI+ (Expect [M+H]

= 196.2 or [M+Na] -

Warning: Pyrazines are weak bases. Ensure the mobile phase is not too acidic, or the peak shape may broaden.

QC Decision Tree

Figure 2: QC Decision Logic. Dark coloration often indicates oxidation of the pyrazine ring or residual palladium.

Part 5: Experimental Handling & Deprotection

When using this compound in synthesis, standard Boc-deprotection conditions must be modified due to the basicity of the pyrazine nitrogens.

Standard Protocol: Controlled Acidolysis

-

Dissolution: Dissolve intermediate in DCM (0.1 M).

-

Acid Addition: Add TFA (10-20 eq) dropwise at 0°C .

-

Causality: Low temperature prevents acid-catalyzed degradation of the electron-deficient pyrazine ring.

-

-

Scavenging: If the material was sourced via Route B (Buchwald), add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup of the next step, not this one, as the free amine is a better ligand for Pd than the carbamate.

-

Neutralization: Quench with saturated NaHCO

. Do not use strong bases (NaOH) as pyrazines can be sensitive to nucleophilic attack at the ring carbons.

References

-

Synthesis of Pyrazine Carbamates (Curtius Route)

- Source: Uni-Oldenburg Organic Chemistry Practicum.

- Context: Describes the conversion of aminopyrazines and carboxylic acids to carbam

-

URL:[Link] (General Dept Link for verification of academic protocols).

-

Buchwald-Hartwig Amination of Heterocycles

-

Supplier Verification (Ambeed)

-

CAS Registry Data

- Title: Common Chemistry (CAS).

- Context: Verific

-

URL:[Link]

Sources

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. oops.uni-oldenburg.de [oops.uni-oldenburg.de]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate|1201187-44-1--Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. [shuypharm.com]

- 9. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]

- 10. tert-butyl prop-2-ynyl(pyrazin-2-yl)carbamate - CAS号 1448263-45-3 - 摩熵化学 [molaid.com]

- 11. 1201187-44-1|tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Optimized Synthesis of tert-Butyl Pyrazin-2-ylcarbamate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Objective: To synthesize tert-butyl pyrazin-2-ylcarbamate (N-Boc-2-aminopyrazine) with high purity (>95%) and yield, overcoming the inherent low nucleophilicity of the pyrazine substrate.

Significance: Pyrazine scaffolds are "privileged structures" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib precursors) and antitubercular agents. Protecting the exocyclic amine with a tert-butyloxycarbonyl (Boc) group is a critical step to prevent side reactions during subsequent lithiation or cross-coupling steps.[1]

The Challenge: Nucleophilicity Mismatch Unlike aliphatic amines, 2-aminopyrazine is significantly electron-deficient due to the two nitrogen atoms in the aromatic ring, which inductively withdraw electron density.[1]

-

pKa of Conjugate Acid: ~2.96 (compared to ~10 for alkyl amines).

-

Consequence: Standard aqueous Schotten-Baumann conditions (

/NaOH) often result in poor conversion or require excessive heating, leading to decomposition.[1] -

Solution: This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to activate the Boc-anhydride, creating a reactive acyl-pyridinium intermediate that readily transfers the Boc group to the sluggish pyrazine amine.[1]

Strategic Analysis of Reaction Parameters

The Mono- vs. Bis-Boc Dilemma

A common pitfall in protecting electron-deficient anilines/heterocycles is the formation of the bis-Boc species (

-

Strategy A (Stoichiometric Control): Attempt to stop at Mono-Boc. Risk:[2] Incomplete conversion.

-

Strategy B (The "Over-and-Back" Method): Push the reaction to full conversion (often a mixture of Mono- and Bis-Boc), then perform a selective hydrolysis.[1] The Bis-Boc group is sterically crowded and hydrolyzes to the Mono-Boc much faster than the Mono-Boc hydrolyzes to the free amine.[1] This protocol adopts a modified Strategy A with contingencies for B.

Mechanism of Action (DMAP Catalysis)

The reaction does not proceed via direct attack of the pyrazine on

Figure 1: DMAP-catalyzed activation of Boc-anhydride.[1] The activated intermediate is orders of magnitude more electrophilic than the anhydride itself.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 2-Aminopyrazine | 95.10 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 - 1.5 | Protecting Group |

| DMAP | 122.17 | 0.1 - 0.2 | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 2-aminopyrazine (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).

-

Add Triethylamine (1.5 equiv).

-

Add DMAP (0.1 equiv).[4] Note: If the substrate is from an older batch and dark in color, consider recrystallizing first, or increase DMAP to 0.2 equiv.

Step 2: Reagent Addition

-

Cool the solution to 0°C (ice bath). Although the reaction requires activation, the initial mixing can be exothermic.

-

Dissolve

(1.3 equiv) in a minimal amount of DCM. -

Add the

solution dropwise to the reaction mixture over 15 minutes.

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).

-

Stir for 4–16 hours.

-

QC Check (TLC/LCMS):

-

TLC Eluent: 30% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The product (

) is less polar than the starting material ( -

Target: >95% consumption of starting material.

-

Step 4: Contingency (Bis-Boc Hydrolysis)

If LCMS shows significant Bis-Boc formation (

-

Evaporate DCM and redissolve the crude residue in Methanol.

-

Add

(2.0 equiv) and stir at RT for 30-60 minutes. -

This selectively cleaves the second Boc group.

-

Concentrate methanol and proceed to workup.

Step 5: Workup & Purification

-

Dilute the reaction mixture with DCM.

-

Wash with Water (2x) to remove DMAP and TEA salts.

-

Wash with Brine (1x).

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Product: White to pale yellow solid.

-

Workflow Visualization

Figure 2: Operational workflow including the contingency step for bis-Boc removal.

Quality Control & Characterization

Expected Data for this compound:

-

Appearance: White crystalline solid or pale yellow powder.

-

1H NMR (400 MHz, CDCl3):

-

LCMS (ESI):

-

Calculated MW: 195.22[1]

-

Observed

or -

Note: The Boc group is acid-labile; avoid using TFA in the LCMS mobile phase if possible, or expect to see the deprotected peak (MW 95) if the method is acidic.

-

References

-

Mechanism of DMAP Catalysis

- Berry, D. J., et al. "Nucleophilic Catalysis of the Boc Protection of Amines." Journal of Organic Chemistry. Explains the formation of the reactive acyl-pyridinium species.

-

Source:[1]

- General Protocol for Heteroaromatic Amines: Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(8), 2743-2748. Context: Establishes the standard DMAP/Boc2O conditions for electron-deficient amines.

-

Specific Application to Pyrazine/Pyridine Derivatives

-

Bis-Boc Management

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1]

- Context: Authoritative guide on selective hydrolysis of bis-carbam

-

Sources

- 1. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: High-Fidelity Boc Protection of Electron-Deficient Heteroaromatic Amines

Executive Summary

Standard protocols for tert-butoxycarbonyl (Boc) protection (e.g., Boc₂O/TEA/DCM) often fail when applied to electron-deficient heteroaromatic amines (e.g., 2-aminopyridines, 2-aminothiazoles, aminopyrazines). The reduced nucleophilicity of the exocyclic amine, caused by resonance delocalization into the electron-poor ring, necessitates "activation" strategies.

This guide details two industry-standard protocols to overcome this kinetic barrier:

-

The "Grehn-Ragnarsson" Bis-Boc Strategy: Uses 4-Dimethylaminopyridine (DMAP) catalysis to force the formation of a bis-Boc species, followed by selective hydrolysis to the desired mono-Boc product.

-

The Anionic "Sledgehammer" Protocol: Uses Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the amine, creating a potent amide anion nucleophile.

Mechanistic Insight & Decision Matrix

The Nucleophilicity Paradox

In heteroaromatic amines, the ring nitrogen is often more basic (higher pKa) than the exocyclic amine, but we require reaction at the exocyclic nitrogen.

-

Problem: The exocyclic lone pair is delocalized into the

-system, rendering it non-nucleophilic toward Boc₂O. -

Solution: We must either activate the electrophile (Boc₂O) using a nucleophilic catalyst (DMAP) or activate the nucleophile (amine) by deprotonation (LiHMDS).

Mechanism of DMAP Catalysis

DMAP is superior to TEA/DIPEA because it acts as a nucleophilic catalyst, not just a proton scavenger. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium species (

Figure 1: The catalytic cycle of DMAP-mediated Boc protection.[1] Note that DMAP is regenerated, but stoichiometric amounts are often used for difficult substrates to drive equilibrium.

Method Selection Strategy

Figure 2: Decision tree for selecting the optimal protection protocol based on substrate electronics.

Method A: The DMAP "Bis-Boc" Protocol

Best for: 2-aminopyridines, 2-aminothiazoles, and moderately electron-deficient anilines.

The Concept

Direct mono-protection of 2-aminopyridines is difficult to stop at the mono-stage due to the acidity of the N-H in the mono-Boc product. It is often cleaner to push the reaction intentionally to the bis-Boc species (

Reagents & Setup

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Note: MeCN accelerates the reaction due to higher polarity.

-

Reagents: Boc₂O (2.2 – 3.0 equiv), DMAP (0.1 – 1.0 equiv), TEA (1.0 equiv).

-

Concentration: 0.2 M – 0.5 M.

Step-by-Step Protocol

-

Dissolution: Dissolve the amine (1.0 equiv) in DCM (dry).

-

Catalyst Addition: Add DMAP (0.2 equiv). Note: For very sluggish amines, increase DMAP to 1.0 equiv.

-

Boc Addition: Add Boc₂O (2.5 equiv) dissolved in a minimal amount of DCM dropwise.

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC/LCMS.

-

Checkpoint: You will likely see two spots: Mono-Boc and Bis-Boc. Continue stirring until the starting material (SM) is consumed and the Bis-Boc is the major product.

-

-

Workup: Wash with 1N HCl (rapidly, to remove DMAP/Pyridine) or saturated NH₄Cl. Dry organic layer over Na₂SO₄ and concentrate.[2]

-

Selective Hydrolysis (If Bis-Boc is isolated):

-

Redissolve the crude bis-Boc material in Methanol (MeOH).

-

Add K₂CO₃ (2.0 equiv).

-

Reflux for 1–2 hours. The second Boc group on a heteroaromatic amine is sterically crowded and electronically destabilized, making it much more labile than the first.

-

Concentrate and purify by column chromatography.[2]

-

Method B: The LiHMDS "Sledgehammer" Protocol

Best for: Extremely non-nucleophilic amines (e.g., nitro-substituted heteroaromatics) where DMAP fails.

The Concept

Instead of activating the Boc anhydride, this method activates the amine by removing a proton to generate a hard nucleophile (amide anion).

Reagents & Setup

-

Solvent: Anhydrous THF (Must be dry/inhibitor-free).

-

Base: LiHMDS or NaHMDS (1.0 M in THF). Avoid n-BuLi as it acts as a nucleophile attacking the Boc carbonyl.

-

Temperature: -78°C to 0°C.

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone bath).

-

Deprotonation: Add LiHMDS (1.1 – 1.2 equiv) dropwise over 10 minutes.

-

Observation: A color change (often deep red or yellow) indicates anion formation.

-

Stirring: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Boc Addition: Add Boc₂O (1.2 – 1.5 equiv) dissolved in THF dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour, then to RT.

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Data Summary & Comparison

| Feature | Method A (DMAP Catalysis) | Method B (LiHMDS) |

| Primary Mechanism | Electrophile Activation ( | Nucleophile Activation (Deprotonation) |

| Substrate Scope | 2-aminopyridines, thiazoles, pyrimidines | Nitro-anilines, highly electron-poor systems |

| Key Risk | Formation of bis-Boc (requires hydrolysis step) | Moisture sensitivity; over-reaction |

| Scalability | High (easy workup) | Moderate (requires cryogenic cooling) |

| Typical Yield | 70–95% (after hydrolysis) | 60–85% |

Troubleshooting Guide

-

Issue: Reaction stalls at ~50% conversion (Method A).

-

Issue: Formation of Isocyanates.

-

Issue: Difficulty removing DMAP.

-

Fix: DMAP is difficult to remove by chromatography. Use a CuSO₄ (aq) wash (turns blue with pyridine/DMAP) or a rapid 0.5N HCl wash during workup.

-

References

-

Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of 1-(tert-butoxycarbonyl)pyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301.

-

Grehn, L., & Ragnarsson, U. (1985). Novel efficient synthesis of N,N-di-tert-butoxycarbonylamines. Angewandte Chemie International Edition, 24(6), 510-511.

-

Kelly, T. A., et al. (1997). Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Journal of Medicinal Chemistry, 40(15), 2430–2433.

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(10), 3490–3496.

Sources

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

Strategic Synthesis of Upadacitinib: Application of tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate as a Core Intermediate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several inflammatory autoimmune diseases.[1][2] Its complex heterocyclic structure necessitates a robust and efficient synthetic strategy. This application note provides a detailed guide on the utilization of a key intermediate, tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate , in the synthesis of Upadacitinib. We will explore the rationale behind the use of specific protecting groups, provide step-by-step protocols for critical transformations, and offer insights based on established synthetic routes. The protocols described herein are synthesized from publicly available patents and technical disclosures, ensuring a foundation in proven methodologies.

Introduction: The Role of Key Intermediates in Upadacitinib Synthesis

The synthesis of Upadacitinib involves the convergence of two primary heterocyclic fragments. The core of the molecule is a pyrrolo[2,3-b]pyrazine system, which must be strategically functionalized to couple with a substituted pyrrolidine side chain. The intermediate, tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate (CAS: 1201187-44-1), is pivotal to this strategy.[3][4]

The dual-protection strategy is central to its utility:

-

tert-Butoxycarbonyl (Boc) Group: This acid-labile group protects the exocyclic amine at the C2 position of the pyrazine ring.[1][5] This prevents unwanted side reactions during the alkylation step, ensuring that the coupling reaction occurs at the desired nitrogen.

-

Tosyl (Ts) Group: The p-toluenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen. Its electron-withdrawing nature also plays a crucial role in modulating the reactivity of the heterocyclic system.[6][7]

This application note will detail the synthesis of this key intermediate and its subsequent use in coupling and deprotection steps leading toward the Upadacitinib core structure.

Overall Synthetic Workflow

The synthesis can be logically divided into three major stages: construction of the protected pyrrolo[2,3-b]pyrazine core, coupling with the pyrrolidine fragment, and subsequent deprotection and cyclization to form the tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine system.

Caption: High-level synthetic workflow for Upadacitinib.

Experimental Protocols

Disclaimer: These protocols are derived from published literature. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

This protocol is based on a multi-step synthesis starting from pyrazine-2,5-diamine.[6] The key transformations involve building the pyrrole ring onto the pyrazine core, followed by the sequential introduction of the tosyl and Boc protecting groups.

Materials & Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| Pyrazine-2,5-diamine | ≥98% | Sigma-Aldrich |

| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics |

| tert-Butyl carbamate | ≥98% | TCI Chemicals |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Toluene | Anhydrous | VWR Chemicals |

| Pyridine | Anhydrous | Alfa Aesar |

| Triethylamine (TEA) | ≥99.5% | J.T. Baker |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Oakwood Chemical |

| Sodium Nitrite (NaNO₂) | ACS Grade | EMD Millipore |

| Hydrogen Bromide (HBr) | 33% in Acetic Acid | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated | Macron Fine Chem |

Step-by-Step Procedure:

-

Pyrrole Ring Formation (Illustrative Steps): The initial steps involve reacting pyrazine-2,5-diamine to form the pyrrolo[2,3-b]pyrazine core. This is a complex sequence involving reactions with reagents like ethanol and subsequent dehydration catalyzed by concentrated sulfuric acid at elevated temperatures (90-120°C).[6]

-

Tosylation: Dissolve the pyrrolo[2,3-b]pyrazine intermediate in anhydrous toluene. Add DMAP (catalytic amount) and triethylamine (as an acid scavenger). Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in toluene. The reaction is typically maintained for 90-120 minutes.[6]

-

Causality: Triethylamine neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. DMAP acts as a nucleophilic catalyst to accelerate the tosylation.

-

-

Work-up: After the reaction, perform an aqueous work-up including washing with sodium carbonate solution to remove excess acid and TsCl. The organic layer is dried over sodium sulfate, filtered, and concentrated under vacuum to yield the tosylated intermediate.[6]

-

Further Functionalization: The tosylated intermediate undergoes further transformations, including a diazotization with sodium nitrite in sulfuric acid, followed by a halogenation reaction with HBr to prepare it for the final Boc protection step.[6]

-

Boc Protection: Dissolve the halogenated intermediate in anhydrous pyridine. Slowly add tert-butyl carbamate. Heat the reaction mixture to 50-70°C for 1-2 hours.[6]

-

Causality: Pyridine acts as both a solvent and a base to facilitate the nucleophilic substitution reaction where the amino group displaces the halogen, with the Boc group being installed concurrently.

-

-

Final Purification: After post-treatment, the crude product is purified, often by silica gel column chromatography, to yield pure tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate.[8]

Protocol 2: Coupling with the Pyrrolidine Fragment

This protocol describes the N-alkylation of the Boc-protected amine with a bromoacetylated pyrrolidine derivative.

Materials & Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate | ≥98% | Synthesized |

| (3R,4S)-benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | ≥97% | Custom Synthesis |

| Cesium Carbonate (Cs₂CO₃) | ≥99.9% | Strem Chemicals |

| Tetrabutylammonium bromide (TBAB) | ≥99% | Sigma-Aldrich |

| Acetone | Anhydrous | VWR Chemicals |

| Molecular Sieves | 3Å or 4Å | Grace Davison |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate (1.0 eq) in anhydrous acetone, add cesium carbonate (approx. 2.5 eq) and tetrabutylammonium bromide (TBAB, approx. 0.5 eq).[2][7]

-

Causality: Cesium carbonate is a strong, yet relatively soft, base ideal for deprotonating the N-H of the carbamate without promoting side reactions. TBAB acts as a phase-transfer catalyst, improving the solubility and reactivity of the reactants.

-

-

Activation: Stir the mixture at room temperature (25-30°C) for 1 hour. Add molecular sieves and stir for another hour to ensure anhydrous conditions.[2][7]

-

Cooling: Cool the reaction mixture to between -35°C and -25°C using a suitable cooling bath (e.g., acetone/dry ice).

-

Addition of Electrophile: Slowly add a solution of (3R,4S)-benzyl 3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate (approx. 1.1 eq) in anhydrous acetone to the cold reaction mixture.[7]

-

Reaction Monitoring: Maintain the temperature between -35°C and -25°C and stir for approximately 8-10 hours.[1][7] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by silica gel chromatography to yield the coupled product, (3R,4S)-benzyl 3-(2-((tert-butoxycarbonyl)(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)amino)acetyl)-4-ethylpyrrolidine-1-carboxylate.[2]

Protocol 3: Boc Group Deprotection

This protocol details the selective removal of the Boc protecting group under acidic conditions to reveal the secondary amine, which is a precursor for the subsequent cyclization step.

Materials & Reagents

| Reagent/Material | Purity/Grade | Supplier Example |

| Coupled Product from Protocol 2 | Purified | Synthesized |

| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the Boc-protected coupled product (1.0 eq) in dichloromethane (DCM).[1]

-

Acid Addition: At a controlled temperature of 30 ±5°C, add trifluoroacetic acid (TFA, approx. 1.0 eq by weight) to the solution.[1]

-

Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc group, generating tert-butyl cation and carbon dioxide as byproducts. The reaction is typically performed in a chlorinated solvent like DCM, in which the starting material is soluble.[9]

-

-

Reaction: Heat the reaction mixture to 40 ±5°C and stir for 4-5 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]

-

Quenching and Work-up: Cool the reaction mixture back to 30 ±5°C. Carefully quench the reaction by adding water and then neutralizing the excess TFA with an aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.[1]

-

Extraction: Separate the organic layer. The aqueous layer may be back-extracted with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine intermediate.[1] This product is often used directly in the next cyclization step.

Data Summary and Expected Outcomes

The efficiency of each step is critical for the overall yield of Upadacitinib.

| Step | Key Reagents | Typical Conditions | Expected Outcome | Typical Yield | Reference(s) |

| Protocol 1: Intermediate Synthesis | TsCl, tert-butyl carbamate | Toluene/Pyridine, 50-120°C | White to off-white solid: tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate | ~54% (final step) | [6][8] |

| Protocol 2: Coupling Reaction | Cs₂CO₃, (Bromoacetyl)pyrrolidine derivative | Acetone, -35 to -25°C, 8-10h | Purified coupled product: (3R,4S)-benzyl 3-(2-((tert-butoxycarbonyl)(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)amino)...) | >70% | [2][7] |

| Protocol 3: Boc Deprotection | Trifluoroacetic Acid (TFA), DCM | DCM, 40°C, 4-5h | Deprotected amine, ready for cyclization | >90% (crude) | [1] |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The coupling reaction (Protocol 2) is highly sensitive to moisture. Ensure all solvents are anhydrous and that molecular sieves are activated and used effectively.

-

Temperature Control: The low temperature required for the coupling reaction is critical to minimize side reactions and improve selectivity. A reliable cooling bath is essential.

-

Boc Deprotection: While TFA is effective, over-exposure or excessively high temperatures can lead to degradation of the sensitive heterocyclic core. Careful monitoring is advised. Alternative acidic conditions, such as HCl in dioxane, can also be used.[9]

-

Purification: The intermediates are complex molecules and often require careful chromatographic purification. Selecting the appropriate solvent system for silica gel chromatography is key to obtaining high-purity material for subsequent steps.

Conclusion

The use of tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate represents a validated and effective strategy in the convergent synthesis of Upadacitinib. The Boc and tosyl protecting groups allow for precise, regioselective transformations, enabling the efficient coupling of the molecule's key fragments. The protocols outlined in this note provide a solid foundation for researchers engaged in the synthesis of Upadacitinib and other complex kinase inhibitors.

References

- tert-Butyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: An Intermedi

- IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDI

- Process and intermediates for the preparation of upadacitinib - US20230139156A1.

- improved process for the preparation of upadacitinib.

- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbam

- Synthesis methods for upadacitinib and intermediate thereof - US11926633B2.

- Synthesis methods for upadacitinib and intermediate thereof - US20210323971A1.

- IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB.

- Upadacitinib. New Drug Approvals.

- Upadacitinib synthesis. ChemicalBook.

- Improved process for the preparation of upadacitinib - WO2023131978A1.

- Upadacitinib-impurities.

- How can we deprotect of boc-protecing group in gelatin?.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. WO2023131978A1 - Improved process for the preparation of upadacitinib - Google Patents [patents.google.com]

- 3. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 6. jecibiochem.com [jecibiochem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

Application Note: Procedure for the Deprotection of tert-Butyl Pyrazin-2-ylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, protocol optimization, and isolation strategies for weakly basic heteroarylamines.

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety in organic and medicinal chemistry, prized for its stability towards catalytic hydrogenation and basic conditions[1]. In the synthesis of pyrazine-containing therapeutics—such as kinase inhibitors and antiviral agents—the protection of exocyclic amines as tert-butyl pyrazin-2-ylcarbamates is often necessary to prevent unwanted side reactions during cross-coupling, halogenation, or alkylation steps.

However, the deprotection of heteroaromatic carbamates requires nuanced handling compared to standard aliphatic amines. The pyrazine ring is strongly electron-withdrawing. This electronic effect slightly stabilizes the carbamate against acidic cleavage, but more importantly, it drastically reduces the basicity of the resulting 2-aminopyrazine product, which possesses a pKa of approximately 3.22[2][3].

Mechanistically, the deprotection is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid[1]. This intermediate undergoes heterolytic cleavage to expel a tert-butyl cation, forming a transient carbamic acid that spontaneously decarboxylates (releasing CO₂) to yield the aminopyrazine acid salt[1]. Because the tert-butyl cation can act as an electrophile, cation scavengers (e.g., anisole) are sometimes employed; however, the electron-deficient nature of the pyrazine ring generally prevents unwanted Friedel-Crafts tert-butylation side reactions[4].

Mechanistic Workflow

Figure 1: Mechanistic workflow for acidic deprotection of tert-butyl pyrazin-2-ylcarbamate.

Quantitative Data & Method Comparison

Selecting the right deprotection conditions depends on the scale of the reaction and the downstream requirements of the API (Active Pharmaceutical Ingredient). The table below summarizes three distinct methodologies.

| Method | Reagents & Solvent | Temperature | Reaction Time | Typical Yield | Green Chemistry / Process Profile |

| Acidic (Standard) | TFA (10 eq) in DCM | 0 °C to RT | 2–4 h | >95% | Fast kinetics; however, uses halogenated solvents and generates persistent TFA salts[4]. |

| Acidic (Process) | 4M HCl in 1,4-Dioxane | RT | 4–8 h | >90% | Avoids DCM; allows direct precipitation of the HCl salt, bypassing aqueous workup[4]. |

| Thermal (Flow) | Methanol (Continuous Flow) | 230 °C | 45 min | ~90% | Catalyst-free, highly atom-economical; requires specialized high-pressure flow reactors[5]. |

Experimental Protocols: A Self-Validating System

Protocol A: TFA-Mediated Cleavage in Dichloromethane (Discovery Scale)

This is the most widely utilized method for milligram to gram-scale discovery chemistry due to its rapid kinetics and high reliability[1].

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath.

-

Causality: Cooling prevents exothermic degradation upon acid addition and suppresses potential polymerization of the generated isobutylene.

-

-

Acid Addition: Dropwise, add Trifluoroacetic acid (TFA, 10–20 eq).

-

Causality: A large molar excess of TFA is required to fully protonate the carbamate oxygen, shifting the equilibrium irreversibly toward cleavage[1].

-

-

In-Process Control (Self-Validation): Remove the ice bath and stir at room temperature. After 2 hours, remove a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol validates itself when the starting material mass (m/z 196.1 [M+H]⁺) completely vanishes and the product mass (m/z 96.1 [M+H]⁺) dominates[3].

-

Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Causality: Removing excess acid prior to workup minimizes the amount of base required for neutralization, preventing violent effervescence and product loss via aerosolization.

-

-

Neutralization & Extraction: Dissolve the crude TFA salt in Ethyl Acetate (EtOAc). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

-

Isolation: Extract exhaustively with EtOAc (3x). Note: 2-aminopyrazine is highly water-soluble; adding solid NaCl to the aqueous layer ("salting out") improves organic recovery. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free 2-aminopyrazine.

Protocol B: Anhydrous HCl in 1,4-Dioxane (Process Scale)

The ACS GCI Pharmaceutical Roundtable highlights the environmental drawbacks of halogenated solvents (DCM) and the genotoxic risks of alkylating agents formed during Boc deprotection[4]. Protocol B is a greener, scale-friendly alternative.

-

Preparation: Suspend the substrate in anhydrous 1,4-dioxane (0.2 M) at room temperature.

-

Acid Addition: Add 4M HCl in 1,4-dioxane (5–10 eq) in a single portion.

-

Reaction & Precipitation: Stir vigorously for 4–8 hours.

-

Causality: As the deprotection proceeds, the 2-aminopyrazine hydrochloride salt typically precipitates directly out of the dioxane solution. This phase separation drives the reaction forward via Le Chatelier’s principle.

-

-

In-Process Control: Filter a small aliquot of the precipitate, dissolve in water, neutralize, and check by TLC (UV active, ninhydrin positive).

-

Isolation: Filter the resulting suspension, wash the filter cake with cold diethyl ether, and dry under high vacuum.

-

Causality: This yields the highly pure HCl salt directly. By avoiding aqueous workup entirely, you bypass the challenges associated with the high aqueous solubility of the 2-aminopyrazine free base[4].

-

References

-

Master Organic Chemistry. "Amine Protection and Deprotection." Source: masterorganicchemistry.com. URL:[Link][1]

-

ACS GCI Pharmaceutical Roundtable. "BOC Deprotection Reagent Guide." Source: acsgcipr.org. URL:[Link][4]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78747, Aminopyrazine." Source: pubchem.ncbi.nlm.nih.gov. URL:[Link][2][3]

-

National Institutes of Health (PMC). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Source: ncbi.nlm.nih.gov. URL:[Link][5]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chembk.com [chembk.com]

- 3. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Efficient Synthesis of tert-Butyl (pyrazin-2-yl)carbamate

Executive Summary

The protection of 2-aminopyrazine with a tert-butoxycarbonyl (Boc) group is a deceptively challenging transformation in medicinal chemistry. Unlike electron-rich anilines, the pyrazine ring renders the exocyclic amine significantly less nucleophilic due to the electron-withdrawing nature of the para-nitrogen. Standard protocols (Boc₂O/TEA) frequently result in low conversion or require excessive heating, which degrades the thermal-sensitive Boc reagent.

This guide details two high-fidelity protocols for converting 2-aminopyrazine to tert-butyl (pyrazin-2-yl)carbamate. Protocol A (Anionic Activation) is the recommended "Gold Standard" for high yields and scale-up, utilizing strong base deprotonation. Protocol B (Hyper-Nucleophilic Catalysis) is provided as a metal-free alternative for smaller scales.

Scientific Rationale & Mechanistic Insight

The Nucleophilicity Challenge

The primary obstacle in this synthesis is the electronic deficiency of the 2-aminopyrazine substrate.

-

Inductive/Mesomeric Effect: The pyrazine ring contains two nitrogen atoms. The nitrogen at the 4-position (para to the amine) exerts a strong electron-withdrawing effect via resonance, delocalizing the lone pair of the exocyclic amine into the ring.

-

Basicity vs. Nucleophilicity: The conjugate acid of 2-aminopyrazine has a pKa of approximately 3.0, compared to ~4.6 for aniline and ~10.6 for alkyl amines. This drastically reduced basicity correlates with poor nucleophilicity toward the carbonyl of di-tert-butyl dicarbonate (Boc₂O).

Strategic Solutions

To overcome this energy barrier, we must either:

-

Activate the Nucleophile (Protocol A): Convert the neutral amine into a potent amide anion using a strong base (e.g., LiHMDS or NaHMDS).

-

Activate the Electrophile (Protocol B): Use a nucleophilic catalyst (DMAP) that forms a reactive N-acylpyridinium intermediate, which is more susceptible to attack by the weak amine.

Reagent Selection Guide

| Reagent | Role | Critical Attribute | Selection Criteria |

| Boc₂O | Electrophile | Thermal instability >50°C | Use 1.1–1.5 equiv. Fresh bottles preferred; old bottles accumulate acidic impurities. |

| LiHMDS / NaHMDS | Base (Protocol A) | Non-nucleophilic, pKa ~26 | Irreversibly deprotonates amine (pKa ~20-25 in DMSO). Preferred over NaH due to solubility and faster kinetics. |

| DMAP | Catalyst (Protocol B)[1][2] | Hyper-nucleophile | Must be used in stoichiometric amounts (0.5–1.0 eq) for this specific substrate, not catalytic. |

| THF | Solvent | Aprotic, polar | Essential for Protocol A. Must be anhydrous (<50 ppm H₂O). |

Experimental Protocols

Protocol A: Anionic Activation (Recommended)

Best for: High yields (>85%), scale-up, and avoiding bis-Boc formation.

Reagents:

-

2-Aminopyrazine (1.0 equiv)

-

LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.2 equiv)

-

Boc₂O (1.1 equiv)[3]

-

Anhydrous THF (10 mL/g substrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Dissolution: Charge 2-aminopyrazine and anhydrous THF under nitrogen. Cool the solution to 0°C (ice/water bath).

-

Note: Unlike aliphatic amines, -78°C is rarely necessary for pyrazines; 0°C balances solubility and reactivity.

-

-

Deprotonation: Add LiHMDS solution dropwise via syringe over 10–15 minutes.

-

Observation: The solution will likely darken (yellow/orange) as the amide anion forms.

-

Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Acylation: Dissolve Boc₂O in a minimal amount of THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitor: Check via TLC (EtOAc/Hexane) or LCMS. The anion reacts rapidly.[4]

-

-

Quench: Critical Step. Cool back to 0°C. Quench with saturated aqueous NH₄Cl.

-

Why? Acidic quench destroys excess base without cleaving the acid-labile Boc group (unlike HCl).

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[5] Dry over Na₂SO₄.[5][6]

-

Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: DMAP-Mediated Catalysis

Best for: Small scale (<100 mg), labs lacking anhydrous handling facilities.

Reagents:

-

2-Aminopyrazine (1.0 equiv)

-

Boc₂O (2.0 equiv)

-

DMAP (0.5 – 1.0 equiv)

-

DCM or Acetonitrile (solvent)[3]

Step-by-Step Methodology:

-

Mixing: In a RBF, dissolve 2-aminopyrazine in DCM (0.2 M concentration).

-

Catalyst Addition: Add DMAP.[2]

-

Expert Note: For electron-deficient amines, catalytic DMAP (10 mol%) is often insufficient. We recommend 0.5 to 1.0 equivalents to drive the equilibrium.

-

-

Reagent Addition: Add Boc₂O in one portion.

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: If conversion is <50% after 6 hours, heat to 40°C (refluxing DCM). Do not exceed 50°C to prevent Boc₂O decomposition.

-

-

Workup: Wash the organic layer with 10% citric acid or 0.5 M HCl (rapidly) to remove DMAP.

-

Warning:Do not prolong contact with acid. The product is a Boc-protected heteroaniline and is sensitive to acid hydrolysis. Neutralize immediately with NaHCO₃ wash.

-

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two protocols.

Figure 1: Mechanistic comparison. Protocol A increases nucleophilicity of the amine; Protocol B increases electrophilicity of the Boc reagent.

Quality Control & Troubleshooting

Analytical Data

-

TLC: The product is less polar than the starting amine. (Rf ~0.6 in 1:1 EtOAc/Hexane vs Rf ~0.3 for amine).

-

1H NMR (DMSO-d6): Look for the diagnostic tert-butyl singlet (~1.50 ppm, 9H) and the downfield shift of the pyrazine protons due to the carbamate anisotropy.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol B) | Amine is too electron-deficient. | Switch to Protocol A (LiHMDS). DMAP cannot overcome the deactivated ring. |

| Bis-Boc Formation | Excess base/Boc₂O used. | Strictly control stoichiometry (1.1 eq). If bis-Boc forms, treat crude with dilute NaOH/MeOH to cleave the second Boc group selectively. |

| Product Loss during Workup | Acid hydrolysis. | The pyrazine-carbamate bond is acid-sensitive. Use Citric Acid for washes, not HCl, or skip acid wash and use column chromatography. |

| Starting Material Persists | Wet THF (Protocol A). | LiHMDS quenched by moisture. Flame-dry glassware and use fresh anhydrous solvent. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7] John Wiley & Sons. (The definitive guide on amine protection stability and conditions).

-

Basel, Y., & Hassner, A. (2000).[2] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.[8] (Mechanistic detail on DMAP catalysis and side reactions).

- Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

-

BenchChem. (2025).[3][5] Application Notes and Protocols: Step-by-Step Boc Protection. (General protocols for secondary amines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.dk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

- 8. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Boc Protection of Aminopyrazines

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the tert-butyloxycarbonyl (Boc) protection of aminopyrazines. Due to their unique electronic properties, aminopyrazines frequently resist standard protection protocols, resulting in poor yields, unreacted starting materials, or complex mixtures of over-protected products.

This guide synthesizes field-proven methodologies, mechanistic causality, and step-by-step protocols to help you achieve high-yielding, selective mono-Boc protection.

Strategic Workflow for Aminopyrazine Protection

Before troubleshooting, it is critical to select the correct synthetic strategy based on the electronic deactivation of your specific aminopyrazine substrate.

Decision tree for selecting the optimal N-Boc protection strategy for aminopyrazine substrates.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why do standard conditions (Boc₂O, Et₃N, DMAP, DCM) fail or give very low yields for aminopyrazines? A1: The failure is rooted in the electronic structure of the pyrazine ring. The two highly electronegative nitrogen atoms within the aromatic ring exert a profound inductive and resonance electron-withdrawing effect. This drastically reduces the electron density on the exocyclic amine, making its lone pair virtually unavailable for nucleophilic attack on the sterically hindered carbonyl carbon of Boc₂O[1]. Consequently, the reaction stalls, or requires harsh heating that degrades the substrate.

Q2: How does switching to NaHMDS improve the reaction yield? A2: To overcome the poor nucleophilicity of the neutral amine, you must alter the reactive species. Sodium hexamethyldisilazide (NaHMDS) is a strong, non-nucleophilic base capable of deprotonating the exocyclic amine (which typically has a pKa of ~15–16). This deprotonation generates a highly reactive amide anion. The anion is exponentially more nucleophilic than the neutral amine and rapidly attacks Boc₂O, bypassing the activation energy barrier that stalls standard protocols[].

Q3: My reaction yields a mixture of unreacted starting material, mono-Boc, and di-Boc products. How do I control selectivity? A3: This is a common kinetic trap. When using DMAP as an acyl transfer catalyst, the first Boc addition creates a mono-Boc carbamate. Counterintuitively, the remaining N–H proton becomes highly acidic due to the combined electron-withdrawing effects of the pyrazine ring and the newly added Boc group. In the presence of excess base and Boc₂O, this acidic proton is easily removed, leading to rapid di-Boc formation. The Solution: Intentionally drive the reaction to the di-Boc intermediate using excess reagents, then selectively cleave one Boc group using mild basic methanolysis (e.g., K₂CO₃ in MeOH). The di-Boc imide is highly electrophilic and susceptible to nucleophilic attack by methanol, whereas the mono-Boc carbamate is stable[3].

Quantitative Comparison of Protection Strategies

Use the following data to benchmark your expected outcomes when selecting a protocol.

| Method | Reagents | Solvent | Temp | Typical Yield | Selectivity | Best For |

| Standard | Boc₂O (1.2 eq), Et₃N (2 eq), DMAP (cat.) | DCM | RT to Reflux | 20–50% | Moderate | Mildly deactivated, electron-rich heteroaryls |

| Strong Base | NaHMDS (1.2 eq), Boc₂O (1.1 eq) | THF | -78 °C to RT | 75–95% | High (Mono) | Highly electron-deficient pyrazines |

| Di-Boc / Deprotect | 1. Boc₂O (2.5 eq), DMAP (0.2 eq)2. K₂CO₃ (1.5 eq) | 1. THF/DCM2. MeOH | RT | 70–90% (over 2 steps) | Perfect (Mono) | Substrates prone to over-reaction or mixed mixtures |

Self-Validating Experimental Protocols

Protocol A: Strong Base-Mediated Mono-Boc Protection (NaHMDS)

Use this protocol for highly deactivated aminopyrazines that fail to react under standard conditions.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) for 10 minutes.

-

Dissolution: Dissolve the aminopyrazine substrate (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF to achieve a 0.1–0.2 M solution.

-

Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Causality: Low temperatures prevent unwanted side reactions, such as ring-opening or nucleophilic attack by the base on sensitive functional groups.

-

Deprotonation: Slowly add NaHMDS (1.0 M solution in THF, 1.15 equiv) dropwise over 10 minutes via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the amide anion.

-

Electrophilic Addition: Dissolve Boc₂O (1.1 equiv) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture.

-

Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 2 to 4 hours.

-

Validation Check: Monitor the reaction via LC-MS or TLC. You should observe the disappearance of the starting material and the formation of a single new peak/spot corresponding to the mono-Boc product.

-

Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Di-Boc Formation and Selective Monodeprotection

Use this protocol if your substrate is prone to forming inseparable mixtures of mono- and di-Boc products.

Step-by-Step Methodology: Phase 1: Exhaustive Di-Boc Protection

-

Dissolve the aminopyrazine (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (3.0 equiv) and DMAP (0.2 equiv).

-

Add Boc₂O (2.5 equiv) in one portion. Stir at room temperature for 12–24 hours.

-

Validation Check: Monitor by TLC until all starting material and mono-Boc intermediates have completely converted to the higher-Rf di-Boc product.

-

Wash the organic layer with 1M HCl (to remove DMAP/Et₃N), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the crude di-Boc intermediate.

Phase 2: Selective Monodeprotection

-

Dissolve the crude di-Boc aminopyrazine in Methanol to create a 0.1 M solution.

-

Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension vigorously at room temperature for 1 to 2 hours.

-